molecular formula C17H17N B11877305 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B11877305
M. Wt: 235.32 g/mol
InChI Key: BJGYUEDOGOJNAA-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a heterocyclic compound with the molecular formula C₁₇H₁₇N It is characterized by a cyclopenta[b]indole core structure with a phenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can be achieved through several methods. One common approach involves the reaction of pentanediol dipyridyl ketone with phosphorous oxychloride under acidic conditions . This reaction typically requires controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole stands out due to its unique structural features and versatile reactivity

Properties

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole

InChI

InChI=1S/C17H17N/c1-2-7-13(8-3-1)18-16-11-5-4-9-14(16)15-10-6-12-17(15)18/h1-5,7-9,11,15,17H,6,10,12H2

InChI Key

BJGYUEDOGOJNAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)N(C3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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